molecular formula C7H10ClFN2O2 B15303622 4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride

4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride

Cat. No.: B15303622
M. Wt: 208.62 g/mol
InChI Key: FRVLJHFIKQZSKD-UHFFFAOYSA-N
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Description

This compound belongs to the family of piperazine derivatives and contains both a chloroacetyl and a carbonyl fluoride functional group. It is a white crystalline solid with a molecular formula of C7H10ClFN2O2 and a molecular weight of 208.6 g/mol.

Preparation Methods

The synthesis of 4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride can be achieved through several methods. One common approach involves the reaction of piperazine with chloroacetyl chloride, followed by treatment with fluorine gas or hydrogen fluoride gas. Another method includes the reaction of 4-piperidone with chloroacetyl chloride and fluoride ions. These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbonyl fluoride group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and water or hydroxide ions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of peptidomimetic inhibitors of angiotensin-converting enzyme (ACE), which have potential as antihypertensive agents.

    Materials Science: The compound’s unique properties make it suitable for use in the modification of polymers and other materials.

    Bioconjugation: It is employed in bioconjugation techniques to link biomolecules for various biochemical studies.

    Drug Synthesis: The compound serves as a building block in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure.

Comparison with Similar Compounds

4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride can be compared with other piperazine derivatives, such as:

    4-(2-Chloroacetyl)piperazine-1-carboxamide: Similar in structure but with a carboxamide group instead of a carbonyl fluoride group.

    4-(2-Chloroacetyl)piperazine-1-sulfonamide: Contains a sulfonamide group, which imparts different chemical properties and reactivity.

Properties

Molecular Formula

C7H10ClFN2O2

Molecular Weight

208.62 g/mol

IUPAC Name

4-(2-chloroacetyl)piperazine-1-carbonyl fluoride

InChI

InChI=1S/C7H10ClFN2O2/c8-5-6(12)10-1-3-11(4-2-10)7(9)13/h1-5H2

InChI Key

FRVLJHFIKQZSKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)F

Origin of Product

United States

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